2-Butylbutanedioic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Butylbutanedioic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid derivatives. For instance, the reaction of succinic anhydride with butylmagnesium bromide, followed by hydrolysis, yields this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of maleic anhydride in the presence of butyl alcohol. This process involves high pressure and temperature conditions, along with the use of a suitable catalyst, such as palladium on carbon.

化学反応の分析

Types of Reactions: 2-Butylbutanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butylmalonic acid.

Reduction: Reduction of this compound can yield butylsuccinic acid.

Substitution: The carboxyl groups can undergo esterification to form esters, such as butyl butylsuccinate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Esterification: This reaction typically involves alcohols (e.g., methanol, ethanol) and an acid catalyst like sulfuric acid (H2SO4).

Major Products:

Oxidation: Butylmalonic acid.

Reduction: Butylsuccinic acid.

Esterification: Butyl butylsuccinate.

科学的研究の応用

Industrial Applications

1. Polymer Production

2-Butylbutanedioic acid is utilized in the synthesis of various polymers, particularly in the production of polyesters and polyurethanes. Its dicarboxylic nature allows it to act as a building block for creating high-performance materials with enhanced thermal stability and mechanical properties.

Table 1: Comparison of Polymer Properties

| Polymer Type | Thermal Stability | Mechanical Strength | Applications |

|---|---|---|---|

| Polyesters | High | Moderate | Textiles, packaging |

| Polyurethanes | Very High | High | Coatings, adhesives |

2. Food Industry

In the food sector, this compound serves as a flavoring agent and preservative due to its ability to enhance taste profiles and extend shelf life. Its derivatives are used in food formulations to impart buttery flavors.

3. Pharmaceutical Applications

The compound exhibits potential therapeutic properties, particularly in gastrointestinal health. Research has indicated that it may play a role in modulating gut microbiota and enhancing gut barrier function, making it a candidate for developing treatments for inflammatory bowel diseases.

Biological Applications

1. Gut Health

Studies have shown that this compound can influence gut microbiota composition positively. It acts as a substrate for beneficial bacteria, promoting the production of short-chain fatty acids (SCFAs) which are crucial for maintaining gut health.

Case Study: Butyrate Production

A study conducted by Furusawa et al. (2013) demonstrated that butyrate, derived from butyric acid metabolism, plays a significant role in inducing regulatory T cells in the colon, which are vital for immune regulation and inflammation control.

2. Anticancer Properties

Research has highlighted the anticancer potential of butyrate derivatives in colorectal cancer treatment. The compound inhibits histone deacetylases (HDACs), leading to altered gene expression that can suppress tumor growth.

Environmental Applications

1. Biodegradation

This compound can serve as a biodegradable alternative to conventional plastics. Its incorporation into biodegradable polymer matrices enhances environmental sustainability by reducing plastic waste.

Table 2: Biodegradation Rates of Polymers

| Polymer Type | Biodegradation Rate (months) | Environmental Impact |

|---|---|---|

| Conventional Plastics | 100+ | High |

| Biodegradable Polymers | 6-12 | Low |

作用機序

The mechanism of action of 2-butylbutanedioic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Succinic acid (C4H6O4): A simpler dicarboxylic acid without the butyl group.

Glutaric acid (C5H8O4): Contains an additional methylene group compared to succinic acid.

Adipic acid (C6H10O4): Has two additional methylene groups compared to succinic acid.

生物活性

2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, is a dicarboxylic acid with potential biological activities that warrant detailed exploration. This compound, a derivative of butyric acid, shares various metabolic pathways and biological effects with other short-chain fatty acids (SCFAs). This article aims to summarize the biological activity of this compound through a review of existing literature, case studies, and research findings.

Metabolism and Pharmacokinetics

This compound is metabolized in the body similarly to other SCFAs. It undergoes beta-oxidation in the mitochondria to produce energy, contributing to ATP generation. The pharmacokinetics of this compound suggest rapid absorption and metabolism, leading to peak plasma concentrations shortly after administration. Studies show that SCFAs like butyrate enhance energy homeostasis and have significant roles in gut health by influencing microbial populations and maintaining intestinal barrier integrity .

- G-Protein Coupled Receptors (GPCRs) : this compound acts as an agonist for several GPCRs, including FFAR2 (GPR43) and FFAR3 (GPR41), which are involved in regulating inflammation and energy balance .

- Histone Deacetylase Inhibition : Similar to butyrate, this compound may inhibit histone deacetylases (HDACs), leading to changes in gene expression associated with inflammation and cancer prevention. This mechanism is particularly relevant in colorectal cancer models where butyrate has shown protective effects .

- Immune Modulation : The compound promotes the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis. By enhancing Treg populations, this compound may help mitigate inflammatory responses in the gut .

Study on Gut Health

A study examined the effects of dietary supplementation with SCFAs, including this compound, on gut microbiota composition and intestinal health. Results indicated significant improvements in gut barrier function and reductions in inflammatory markers among participants consuming high levels of SCFAs compared to control groups. Notably, increased levels of beneficial bacteria such as Faecalibacterium prausnitzii were observed .

Cancer Research

In a controlled laboratory setting, researchers investigated the effects of this compound on colorectal cancer cell lines. The findings revealed that treatment with the compound led to apoptosis in cancer cells while promoting proliferation in healthy colonocytes. This dual effect underscores its potential as a therapeutic agent in colorectal cancer prevention .

Data Table: Summary of Biological Effects

特性

IUPAC Name |

2-butylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-4-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPLHDNLGYOSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

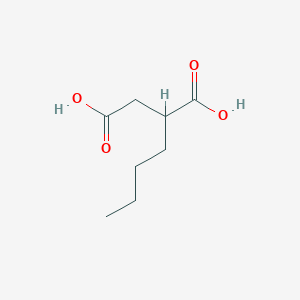

CCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388742 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-39-2 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。